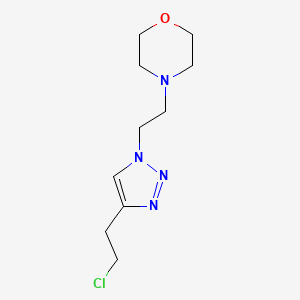

4-(2-(4-(2-Chloroethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine

CAS No.:

Cat. No.: VC18265227

Molecular Formula: C10H17ClN4O

Molecular Weight: 244.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17ClN4O |

|---|---|

| Molecular Weight | 244.72 g/mol |

| IUPAC Name | 4-[2-[4-(2-chloroethyl)triazol-1-yl]ethyl]morpholine |

| Standard InChI | InChI=1S/C10H17ClN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2 |

| Standard InChI Key | GVXZZFZDDFPXNE-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1CCN2C=C(N=N2)CCCl |

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine (C₁₀H₁₇ClN₄O) features a morpholine ring connected to a 1,2,3-triazole moiety through a two-carbon ethyl spacer. The triazole subunit is further substituted with a 2-chloroethyl group at the 4-position. Key structural identifiers include:

The morpholine ring contributes to the molecule’s polarity (PSA: ~35 Ų) and moderate lipophilicity (LogP: ~0.27), as inferred from structurally related compounds . The 1,2,3-triazole core enables hydrogen bonding and dipole interactions, critical for target engagement .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a morpholine-containing alkyne and a 2-chloroethyl azide precursor. A representative route includes:

-

Precursor Synthesis:

-

CuAAC Reaction:

Reaction of 4-(2-azidoethyl)morpholine with propargyl chloride under Cu(I) catalysis yields the target triazole.

Critical Parameters:

-

Temperature: 60–80°C

-

Catalyst: CuSO₄·5H₂O/sodium ascorbate

Biological Activity and Mechanistic Insights

| Analog Structure | Activity (MIC) | Target Organism | Source |

|---|---|---|---|

| 4-(2-(1H-1,2,4-triazol-1-yl)ethyl)morpholine | 0.5–1 μM | S. aureus, E. coli | |

| Triazole-pyrimidine hybrids | 0.43 μg/mL (MRSA) | Methicillin-resistant S. aureus |

Mechanistically, triazoles inhibit fungal CYP51 and bacterial DNA gyrase, while morpholine enhances membrane permeability . The chloroethyl group may act as a leaving group, enabling covalent interactions with thiol-containing enzymes.

Anticancer Activity

Triazole derivatives demonstrate potent kinase inhibition. For instance:

| Compound | IC₅₀ (c-Met Kinase) | Cell Line Activity (IC₅₀) | Source |

|---|---|---|---|

| Triazolotriazine derivative | 0.24 nM | EBC-1 (0.85 nM) | |

| Triazolo[4,3-b]tetrazine | 11.77 μM | HL-60 (1.45 μM) |

The chloroethyl group in 4-(2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine may facilitate alkylation of nucleophilic residues in kinase ATP-binding pockets, analogous to chlorambucil .

Research Applications and Future Directions

Chemical Biology Probes

The compound’s modular structure enables its use in:

-

Photoaffinity labeling: Azide-triazole cycloaddition for target identification.

-

PROTACs: Chloroethyl group as a warhead for protein degradation.

Therapeutic Development

Ongoing efforts focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume